molecular formula C8H7FN2 B13902618 3-Fluoro-2-methylpyridine-5-acetonitrile

3-Fluoro-2-methylpyridine-5-acetonitrile

Cat. No.: B13902618
M. Wt: 150.15 g/mol
InChI Key: GNGWACSAICXKCA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpyridine-5-acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylpyridine-5-acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylpyridine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methylpyridine-5-acetonitrile is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. Its unique structure makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

2-(5-fluoro-6-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7FN2/c1-6-8(9)4-7(2-3-10)5-11-6/h4-5H,2H2,1H3

InChI Key

GNGWACSAICXKCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CC#N)F

Origin of Product

United States

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